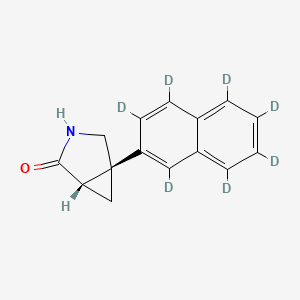

Centanafadine lactam-d7

CAS No.:

Cat. No.: VC16658828

Molecular Formula: C15H13NO

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO |

|---|---|

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | (1S,5R)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one |

| Standard InChI | InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15+/m1/s1/i1D,2D,3D,4D,5D,6D,7D |

| Standard InChI Key | GQKAGDXKQJXWOB-LWZXRGAOSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3C(=O)NC4)[2H])[2H])[2H] |

| Canonical SMILES | C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Identity and Structural Characteristics

Centanafadine lactam-d7 (IUPAC name: (1S)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one) features a bicyclic lactam core fused to a deuterated naphthalene moiety. The molecular formula C15D7H6NO confers a precise molecular weight of 230.313 g/mol, with deuterium atoms positioned at carbon sites 1, 3, 4, 5, 6, 7, and 8 of the naphthalene ring system . This isotopic configuration reduces metabolic degradation at these positions while maintaining the compound's affinity for monoamine transporters, a critical factor in its utility as an internal standard .

The structural integrity of centanafadine lactam-d7 is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with a characteristic accurate mass of 230.144 Da. Its SMILES notation ([2H]c1c([2H])c([2H])c2c([2H])c(c([2H])c([2H])c2c1[2H])C34CNC(=O)[C@H]3C4) precisely maps the deuterium distribution and stereochemical configuration .

| Property | Specification |

|---|---|

| Molecular Formula | C15D7H6NO |

| Molecular Weight | 230.313 g/mol |

| Accurate Mass | 230.144 Da |

| Deuterium Substitution | 7 positions (naphthalene ring) |

| Storage Conditions | Room temperature, inert atmosphere |

Table 1: Key physicochemical properties of centanafadine lactam-d7 .

Synthesis and Isotopic Enrichment

The synthesis of centanafadine lactam-d7 involves a multi-step enantioselective process starting from deuterated naphthalene precursors. Key stages include:

-

Deuterium incorporation: Catalytic deuteration of naphthalene using D2 gas over palladium catalysts achieves >99% isotopic purity at specified positions.

-

Bicyclic lactam formation: Ring-closing metathesis of deuterated intermediates generates the 3-azabicyclo[3.1.0]hexan-2-one core.

-

Chiral resolution: Preparative HPLC separates enantiomers to yield the pharmacologically active (1S)-configuration .

Critical quality control parameters include isotopic enrichment (≥98% d7), enantiomeric excess (≥99.5%), and residual solvent levels (<50 ppm). The custom synthesis process requires GMP-compliant facilities due to the compound's status as a controlled substance in multiple jurisdictions .

Analytical Applications in Neuropharmacology

Centanafadine lactam-d7's primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying centanafadine in plasma and cerebrospinal fluid. The deuterium labeling creates a 7 Da mass shift from the parent compound, enabling unambiguous detection even at sub-nanogram concentrations.

Key analytical performance metrics:

-

Lower limit of quantification (LLOQ): 0.1 ng/mL in human plasma

-

Linear dynamic range: 0.1–500 ng/mL (r² > 0.999)

-

Matrix effects: <15% variability across biological matrices

Recent pharmacokinetic studies using this standard have revealed centanafadine's terminal half-life of 12–14 hours and volume of distribution (Vd) of 8–10 L/kg in adults, data critical for dose optimization in ADHD therapy .

Pharmacological Context: Centanafadine's Clinical Profile

While centanafadine lactam-d7 itself lacks therapeutic activity, its parent compound demonstrates significant efficacy in attention-deficit/hyperactivity disorder (ADHD). Two Phase 3 trials (NCT05257265, NCT05428033) showed centanafadine's dose-dependent effects:

| Parameter | 200 mg/d (Δ vs placebo) | 400 mg/d (Δ vs placebo) |

|---|---|---|

| AISRS Total Score | -3.16* (P=0.019) | -2.74* (P=0.039) |

| CGI-S Improvement | -0.41* (P=0.032) | -0.38* (P=0.047) |

| Responder Rate | 58% vs 42% | 61% vs 42% |

*Table 2: Efficacy outcomes from Phase 3 adult ADHD trials . (P<0.05)

The deuterated analog's role in these studies was pivotal for determining plasma concentration-efficacy relationships, revealing optimal therapeutic windows between 50–150 ng/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume